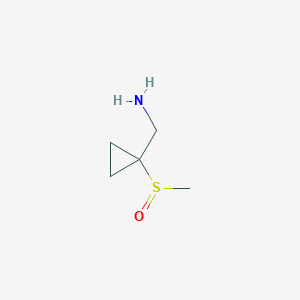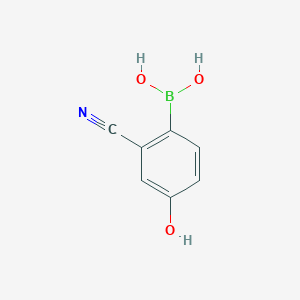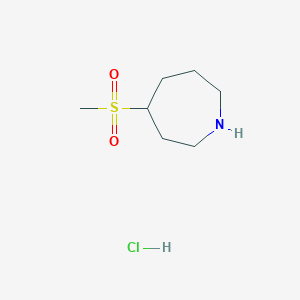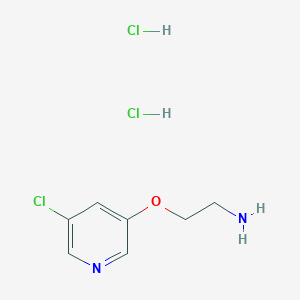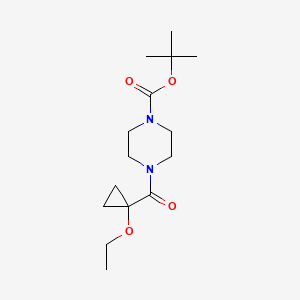
tert-Butyl 4-(1-ethoxycyclopropanecarbonyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“tert-Butyl 4-(1-ethoxycyclopropanecarbonyl)piperazine-1-carboxylate” is a chemical compound with the CAS Number: 1788041-42-8 . It has a molecular weight of 298.38 . The compound is stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C15H26N2O4/c1-5-20-15(6-7-15)12(18)16-8-10-17(11-9-16)13(19)21-14(2,3)4/h5-11H2,1-4H3 . The molecule of a similar compound, tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .Scientific Research Applications
Synthesis of Biologically Active Compounds
tert-Butyl 4-(1-ethoxycyclopropanecarbonyl)piperazine-1-carboxylate: is a versatile intermediate in the synthesis of various biologically active compounds. Its structure is conducive to modifications that can lead to the creation of molecules with potential pharmacological properties .
Development of Novel Organic Synthesis Methodologies
Researchers utilize MFCD28502551 to develop new synthetic routes for complex organic molecules. Its reactivity profile allows for the exploration of novel chemical reactions, which can be applied to the synthesis of diverse organic compounds .
Creation of Natural Product Analogs
This compound serves as a precursor in the synthesis of natural product analogs. By mimicking the core structures of natural products, scientists can create new compounds that retain biological activity with potentially improved properties .
Pharmaceutical Research and Drug Development
In pharmaceutical research, MFCD28502551 is used to create new drug candidates. Its incorporation into larger molecules can lead to the discovery of drugs with new or improved therapeutic effects .
Material Science Applications
The compound’s unique chemical features make it suitable for material science applications. It can be used in the development of new materials with specific properties required for advanced technological applications .
Chemical Education and Training
MFCD28502551: is also used in academic settings for chemical education and training. Its synthesis and manipulation provide a practical framework for teaching advanced organic chemistry techniques .
properties
IUPAC Name |
tert-butyl 4-(1-ethoxycyclopropanecarbonyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-5-20-15(6-7-15)12(18)16-8-10-17(11-9-16)13(19)21-14(2,3)4/h5-11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMAFGGDBMPXNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CC1)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801123520 |
Source


|
| Record name | 1-Piperazinecarboxylic acid, 4-[(1-ethoxycyclopropyl)carbonyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801123520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1788041-42-8 |
Source


|
| Record name | 1-Piperazinecarboxylic acid, 4-[(1-ethoxycyclopropyl)carbonyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1788041-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinecarboxylic acid, 4-[(1-ethoxycyclopropyl)carbonyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801123520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

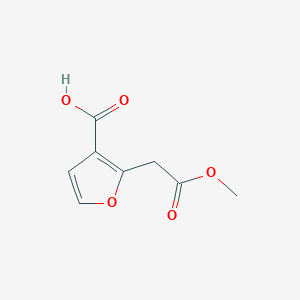
![3-[6-(3-Hydroxyprop-1-yn-1-yl)-2-methylpyrimidin-4-yl]prop-2-yn-1-ol](/img/structure/B1381088.png)
